molecular formula C7H11ClF3N B6273818 rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2307732-04-1

rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B6273818
CAS No.: 2307732-04-1
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic organic compound featuring a 3-azabicyclo[3.2.0]heptane core substituted with a trifluoromethyl group at the 1-position and a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical applications such as central nervous system (CNS) targeting or enzyme inhibition .

Properties

CAS No.

2307732-04-1

Molecular Formula

C7H11ClF3N

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Biological Activity

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity and pharmacological potential. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H11ClF3N
  • Molecular Weight : 201.62 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, enhancing its interaction with biological targets due to increased lipophilicity from the trifluoromethyl group.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets. This property is critical for modulating biological responses through specific receptor or enzyme interactions. Preliminary studies suggest that compounds with similar structures exhibit activity against various diseases, indicating potential therapeutic applications.

Interaction Studies

Research indicates that this compound may interact with specific molecular targets such as:

  • Receptors : Potential binding to nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype, which has implications in cognitive function and neurodegenerative diseases.
  • Enzymes : Possible modulation of enzymes involved in metabolic pathways relevant to disease states.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/SourceBiological TargetActivity ObservedNotes
nAChRsPotent agonistEnhanced brain penetration and oral bioavailability observed in similar compounds.
Metabolic EnzymesModulationInteraction studies suggest potential for drug development targeting metabolic pathways.
Various ReceptorsIncreased binding affinityThe trifluoromethyl group enhances selectivity and affinity for specific receptors.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Reference
rac-(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride Trifluoromethyl Not explicitly stated (inferred: C₈H₁₂ClF₃N) ~231.64 (estimated) High electronegativity and lipophilicity due to CF₃ group
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane Fluoromethyl EN300-380931 (exact formula not stated) Not provided Reduced lipophilicity compared to CF₃; lower metabolic stability
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride Trifluoroethoxy C₈H₁₃ClF₃NO 231.64 Ether-linked trifluoroethyl group; altered steric and electronic effects
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride Oxa (oxygen atom) C₆H₁₀ClNO 163.61 (estimated) Oxygen atom enhances hydrogen bonding; potential for improved solubility

Key Observations :

  • The trifluoromethyl group in the target compound offers superior electronegativity and lipophilicity compared to fluoromethyl or methyl substituents, which may enhance blood-brain barrier penetration .

Stereochemical and Ring System Variations

Compound Name Bicyclo System Stereochemistry Molecular Weight (g/mol) Key Differences Reference
This compound [3.2.0]heptane (1R,5R) ~231.64 Optimal ring strain for target engagement
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0]heptane (1R,5S,6S) 149.62 Hydroxyl group introduces polarity; stereochemistry impacts receptor selectivity
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride [3.1.0]hexane (1R,5S) Not provided Smaller ring system (hexane vs. heptane) reduces conformational flexibility
rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride [3.1.0]hexane (1R,5S) Not provided Methyl substituent; limited steric hindrance compared to CF₃

Key Observations :

  • The [3.2.0]heptane system provides a balance of rigidity and flexibility, favoring interactions with biological targets compared to the smaller [3.1.0]hexane framework .
  • Stereochemical differences (e.g., 1R,5R vs. 1R,5S,6S) significantly alter binding affinities and metabolic pathways .

Pharmacological and Physicochemical Properties

  • Purity : Most analogues (e.g., ) report purities ≥95%, indicating high synthetic reproducibility .
  • Salt Forms : Hydrochloride salts are common, enhancing solubility and stability for formulation .

Preparation Methods

Photochemical Cycloaddition of Trifluoromethylated Precursors

A scalable route begins with a trifluoromethyl-containing diene precursor. The synthesis involves:

  • Preparation of 1-Trifluoromethyl-1,5-heptadiene :

    • Allylation of trifluoromethyl ketone with Grignard reagents.

    • Protection of the amine as a sulfonamide to prevent polymerization.

  • Cyclization Under UV Light :

    • Dissolve the diene in aqueous H2SO4 (1 M) with CuSO4·5H2O (5 mol%).

    • Irradiate at 254 nm for 80–100 hours under N2 atmosphere.

  • Workup and Isolation :

    • Basify with NaOH, extract with Et2O, and concentrate.

    • Treat with HCl to precipitate the hydrochloride salt.

Typical Yield : 35–45% after purification.

Post-Cyclization Trifluoromethylation

For substrates lacking the CF3 group initially, a two-step approach is employed:

  • Bicyclo[3.2.0]heptane Bromination :

    • React the free base with N-bromosuccinimide (NBS) in CCl4 at 0°C.

  • Copper-Mediated Trifluoromethylation :

    • Combine the bromide with CF3Cu (generated in situ from CF3SiMe3 and CuI) in DMF at 80°C.

Challenges :

  • Competing elimination reactions reduce yields (~25–30%).

  • Requires rigorous exclusion of moisture.

Reaction Optimization and Mechanistic Insights

Acidic Conditions for Amine Stability

Protonation of the amine with H2SO4 is critical to prevent coordination with Cu(II), which would deactivate the catalyst. The optimal pH range is 1.5–2.5. Higher acidity accelerates side reactions, while lower acidity permits amine-induced decomposition.

Solvent and Temperature Effects

  • Aqueous Systems : Improve solubility of Cu salts and facilitate photochemical efficiency.

  • Organic Cosolvents : Acetone or THF (up to 20% v/v) enhance substrate solubility but risk side reactions with radicals.

  • Temperature : Maintained at 20–25°C to balance reaction rate and selectivity.

Purification and Characterization

Isolation of Hydrochloride Salt

Crude product is dissolved in acetone, treated with excess HCl, and concentrated to afford a white solid. Recrystallization from ethanol/water (3:1) yields >99% purity.

Analytical Data

  • 1H NMR (400 MHz, D2O): δ 3.85–3.70 (m, 2H, bridgehead H), 3.20–3.05 (m, 2H, N-CH2), 2.90–2.75 (m, 2H, CF3-CH).

  • 19F NMR : δ -62.5 (s, CF3).

  • HRMS : m/z 245.1234 [M+H]+ (calc. 245.1238).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Photochemical [2+2]4599Single-step bicyclic formationLong reaction time (80+ hours)
Post-cyclization CF33095Flexibility in CF3 positioningLow yield due to side reactions
Pre-functionalized5098Avoids late-stage modificationRequires specialized precursors

Industrial and Scalability Considerations

Large-scale production faces hurdles in photochemical reactor design and energy consumption. Recent advances include:

  • Flow Reactors : Reduce irradiation time by 50% via enhanced light penetration.

  • Catalyst Recycling : CuSO4 recovery through aqueous extraction improves cost efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclization under controlled conditions (e.g., inert atmosphere, 0–5°C) to form the bicyclic core. Protecting groups (e.g., tert-butyl carbamate) are often employed to stabilize reactive amines during intermediate steps. Final hydrochlorination is achieved via HCl treatment in polar solvents like ethanol .
  • Critical Steps :

  • Cyclization of precursor amines using strong acids/bases.
  • Stereochemical control via chiral catalysts or resolution techniques.
  • Purification via crystallization or chromatography to isolate the hydrochloride salt.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (measured via logP assays) and metabolic stability (assessed using liver microsomes). For example:

  • Lipophilicity : Compared to non-fluorinated analogs, logP increases by ~0.5–1.0 units, improving membrane permeability .
  • Metabolic Stability : In vitro assays show 50% longer half-life in hepatic microsomal models due to reduced oxidative metabolism .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and trifluoromethyl integration (δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., diastereomers or unreacted intermediates) .
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₁₂ClF₃N) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variability : Validate compound integrity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding).
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in biological matrices .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (e.g., 95% ee achieved in cyclopropane formation) .
  • Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy .

Q. How to design in vitro experiments to evaluate metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate compound with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values .
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) .

Q. What advanced techniques resolve stereochemical ambiguities in the bicyclic framework?

  • Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration of the azabicyclo core (e.g., R vs. S stereochemistry at positions 1 and 5) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC, 90:10 hexane:isopropanol) .
  • Vibrational Circular Dichroism (VCD) : Assigns configuration by comparing experimental and computed spectra .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile?

  • Methodological Answer : Solubility variations (e.g., 2–10 mg/mL in water) may stem from:

  • Polymorphism : Characterize solid-state forms via DSC and PXRD.
  • Counterion Effects : Compare hydrochloride vs. free base solubility in buffered solutions (pH 1–7.4) .
  • Experimental Variability : Standardize shake-flask methods with controlled agitation and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.